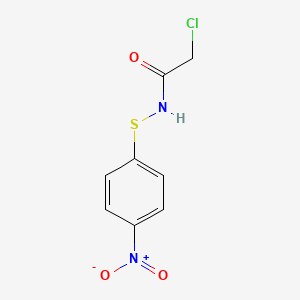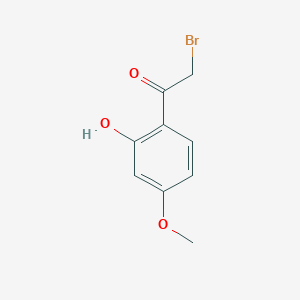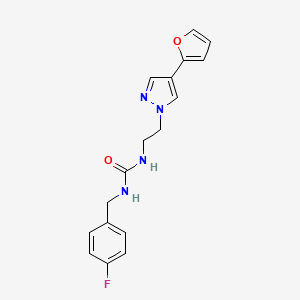![molecular formula C20H17Cl2NO B2930886 (3E,5E)-3,5-bis[(3-chlorophenyl)methylidene]-1-methylpiperidin-4-one CAS No. 54237-29-5](/img/structure/B2930886.png)
(3E,5E)-3,5-bis[(3-chlorophenyl)methylidene]-1-methylpiperidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E,5E)-3,5-bis[(3-chlorophenyl)methylidene]-1-methylpiperidin-4-one, also known as 3CP-MMP, is an organic compound that has recently been studied for its potential uses in scientific research. It is a member of the group of compounds known as piperidinones, which are derivatives of piperidine and have a wide range of applications in organic chemistry. 3CP-MMP is of particular interest due to its unique structure and properties, which allow it to be used in a variety of applications.
Applications De Recherche Scientifique
Synthesis of Novel Compounds
A study by Bharkavi, Kumar, and Perumal (2015) presented a facile stereoselective domino approach for constructing novel bis(spiropiperidone)–tetrahydrothiophene hybrid heterocycles using (3E,5E)-3,5-bis(arylidene)-1-methyl/benzyl piperidin-4-ones. This method features high atom economy, stereoselectivity, short reaction times, and operational simplicity, indicating its utility in creating complex molecular architectures efficiently (Bharkavi, Kumar, & Perumal, 2015).
Antiarrhythmic Activities
Another research conducted by Abdel-Hafez et al. (2009) explored the antiarrhythmic activities of newly synthesized tricyclic and tetracyclic thienopyridine derivatives derived from condensation reactions involving 3,5-bis(4-chlorobenzylidene)-1-ethylpiperidin-4-one. The study showcased the potential of these compounds in offering high antiarrhythmic activities comparable to established medications like Procaine amide and Lidocaine, suggesting their importance in developing new therapeutic agents (Abdel-Hafez et al., 2009).
Crystal and Molecular Structures
Research on the crystal and molecular structures of derivatives of piperidin-4-ones, such as the bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride, provides insight into the conformational preferences and structural characteristics of these compounds. Such studies are crucial for understanding the physical properties and reactivity of the compounds, enabling the design of materials with desired functions (Dega-Szafran et al., 2006).
Antimycobacterial Agents
Biava et al. (2008) synthesized and evaluated the biological activity of 1,5-diphenylpyrrole derivatives, including compounds related to (3E,5E)-3,5-bis[(3-chlorophenyl)methylidene]-1-methylpiperidin-4-one, against Mycobacterium tuberculosis. The study highlighted the influence of lipophilic substituents on antimycobacterial activity, offering a pathway towards developing new antimycobacterial therapies (Biava et al., 2008).
Cytotoxicity of Asymmetric Derivatives
Yao et al. (2018) focused on the synthesis, crystal structures, and cytotoxicity of novel asymmetric 3,5-bis(arylidene)piperidin-4-one derivatives (BAPs), demonstrating their significant antitumor activity. This highlights the potential of such compounds in cancer research and therapy, underscoring the versatility of this compound derivatives in medicinal chemistry (Yao et al., 2018).
Propriétés
IUPAC Name |
(3E,5E)-3,5-bis[(3-chlorophenyl)methylidene]-1-methylpiperidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO/c1-23-12-16(8-14-4-2-6-18(21)10-14)20(24)17(13-23)9-15-5-3-7-19(22)11-15/h2-11H,12-13H2,1H3/b16-8+,17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQVSEHRDVJHFO-GONBZBRSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=CC2=CC(=CC=C2)Cl)C(=O)C(=CC3=CC(=CC=C3)Cl)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C/C(=C\C2=CC(=CC=C2)Cl)/C(=O)/C(=C/C3=CC(=CC=C3)Cl)/C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-N-(4-bromo-2-fluorophenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2930803.png)
![5-Chloro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2930804.png)




![2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2930815.png)


![4-((1H-imidazol-1-yl)methyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzamide](/img/structure/B2930819.png)
![5-Piperazin-1-yltetrazolo[1,5-a]pyrazine;dihydrochloride](/img/structure/B2930820.png)

![(4-Ethylpiperazin-1-yl)-[2-(furan-2-yl)quinolin-4-yl]methanone](/img/structure/B2930822.png)
![(E)-4-(Dimethylamino)-N-[2-[methyl(thiophen-2-ylsulfonyl)amino]ethyl]but-2-enamide](/img/structure/B2930824.png)